3-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-1-amine
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Overview
Description
3-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-1-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features a methoxy group at the 5-position and a methyl group at the 7-position of the indole ring, with a propan-1-amine chain attached to the nitrogen atom of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-methoxy-7-methylindole and a suitable propan-1-amine precursor.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Formation of 5-hydroxy-7-methylindole derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
3-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methylindole: Similar structure but lacks the propan-1-amine chain.
7-Methylindole: Similar structure but lacks the methoxy group.
Indole-3-acetic acid: Contains an indole ring but has different functional groups.
Uniqueness
3-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-1-amine is unique due to the specific combination of functional groups and the propan-1-amine chain, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-(5-methoxy-7-methylindol-1-yl)propan-1-amine |
InChI |
InChI=1S/C13H18N2O/c1-10-8-12(16-2)9-11-4-7-15(13(10)11)6-3-5-14/h4,7-9H,3,5-6,14H2,1-2H3 |
InChI Key |
FLOGZJRCLXFCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2)CCCN)OC |
Origin of Product |
United States |
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